N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a brominated furan ring, a thiolane ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol and an oxidizing agent.
Coupling Reactions: The brominated furan and thiolane intermediates are coupled with a methoxyphenyl acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated furan ring can be reduced to a furan ring.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used as bases for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The brominated furan and thiolane rings may facilitate binding to active sites, while the methoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- **N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C18H20BrNO5S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO5S/c1-24-15-4-2-13(3-5-15)10-18(21)20(11-16-6-7-17(19)25-16)14-8-9-26(22,23)12-14/h2-7,14H,8-12H2,1H3 |
InChI Key |
WHHZHMOVJRNCTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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